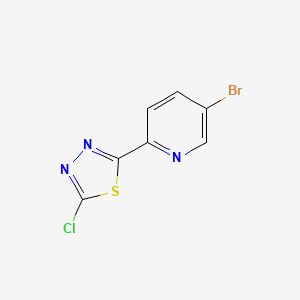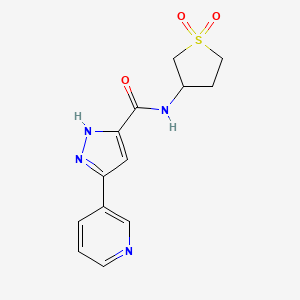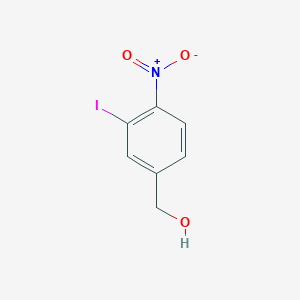
3-Pyridinediazonium, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinediazonium, chloride is a diazonium salt with the molecular formula C₅H₄ClN₃. It is an important intermediate in organic synthesis, particularly in the preparation of various substituted pyridines and other heterocyclic compounds. This compound is known for its versatility in undergoing a wide range of chemical reactions, making it a valuable reagent in both academic and industrial settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Pyridinediazonium, chloride is typically synthesized from 3-aminopyridine through a diazotization reaction. The process involves treating 3-aminopyridine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be optimized using continuous flow reactors, such as microchannel reactors. This method enhances the stability of the diazonium salt and allows for efficient and safe production under mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pyridinediazonium, chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, and hydroxides, through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions:
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines are typical coupling partners, often under basic conditions.
Major Products:
Substitution Products: Aryl halides, aryl cyanides, and phenols.
Azo Compounds: Azo dyes and pigments.
Applications De Recherche Scientifique
3-Pyridinediazonium, chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-pyridinediazonium, chloride primarily involves the formation of highly reactive diazonium ions. These ions can undergo various substitution and coupling reactions, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Benzenediazonium Chloride: Similar in reactivity but derived from benzene instead of pyridine.
4-Pyridinediazonium Chloride: Another diazonium salt with the diazonium group at the 4-position of the pyridine ring.
Uniqueness: 3-Pyridinediazonium, chloride is unique due to its position-specific reactivity, allowing for selective functionalization at the 3-position of the pyridine ring. This specificity makes it a valuable tool in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
35003-14-6 |
|---|---|
Formule moléculaire |
C5H4ClN3 |
Poids moléculaire |
141.56 g/mol |
Nom IUPAC |
pyridine-3-diazonium;chloride |
InChI |
InChI=1S/C5H4N3.ClH/c6-8-5-2-1-3-7-4-5;/h1-4H;1H/q+1;/p-1 |
Clé InChI |
QLQCNVLTLVXYOC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CN=C1)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086508.png)
![7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086521.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086527.png)

![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)




![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)

